N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide
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Overview
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H14ClF3N4O2 and its molecular weight is 386.76. The purity is usually 95%.
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Scientific Research Applications
1. Antitumor Activity
Research indicates that compounds similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide, such as 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, possess significant antitumor activities. These compounds have been synthesized and tested against various cancer cell lines, demonstrating distinct inhibitory capacities against proliferation (Ji et al., 2018).
2. Crystal Structure and Synthesis for Biological Applications
Studies focus on the synthesis and crystal structure determination of related compounds, essential for understanding their biological activity. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a compound with a similar molecular structure, was analyzed to assess its potential for inhibiting cancer cell proliferation (Lu et al., 2017).
3. Design and Synthesis for Cholinesterase Inhibition
Carboxamide and propanamide derivatives bearing phenylpyridazine, which include structural elements similar to this compound, have been designed and synthesized. These compounds were evaluated for their ability to inhibit cholinesterase enzymes, a crucial aspect in the study of neurodegenerative diseases (Kilic et al., 2018).
4. Antimicrobial Studies
Compounds with similar structures have also been evaluated for their antimicrobial properties. For instance, the synthesis and study of fluoroquinolone-based 4-thiazolidinones, which share structural similarities, have been explored for their potential antibacterial activities (Patel & Patel, 2010).
5. Anticonvulsant Properties
Related compounds have been synthesized and tested for their anticonvulsant activities. For example, the synthesis of benzothiazole derivatives having acetamido and carbothioamido pharmacophores was carried out to explore their potential as anticonvulsant agents (Amir et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the formation of deoxythymidine monophosphate (dTMP), a precursor of one of the building blocks of DNA .
Mode of Action
Given its target, it is likely that it inhibits thymidylate synthase, thereby disrupting dna synthesis and cell division .
Biochemical Pathways
The inhibition of Thymidylate synthase affects the DNA synthesis pathway . This can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would play a crucial role in determining its bioavailability .
Result of Action
The inhibition of Thymidylate synthase by this compound can lead to cell cycle arrest and apoptosis . This can result in the death of rapidly dividing cells, such as cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-morpholin-4-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O2/c17-11-2-1-10(16(18,19)20)9-13(11)21-15(25)12-3-4-14(23-22-12)24-5-7-26-8-6-24/h1-4,9H,5-8H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHLIJJUBDHAPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.